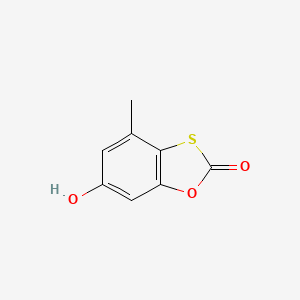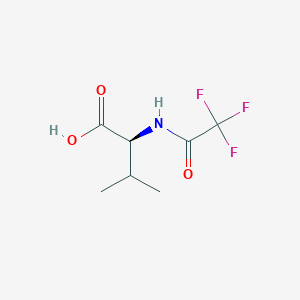![molecular formula C16H14ClNO3 B2797751 1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-chloro-1-ethanone CAS No. 477853-77-3](/img/structure/B2797751.png)
1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-chloro-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-chloro-1-ethanone is a synthetic organic compound known for its interesting chemical structure and wide-ranging applications in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-chloro-1-ethanone typically involves a multi-step synthesis starting from simple, commercially available precursors Commonly, the synthesis starts with the formation of the isoxazole ring through a cyclization reaction, followed by the construction of the chromenone system
Industrial Production Methods: In an industrial setting, the production of this compound would likely leverage scalable synthetic strategies, including continuous flow chemistry and catalytic processes to enhance efficiency and reduce costs. Optimizing reaction parameters such as temperature, pressure, and the choice of catalysts would be crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions it Undergoes: 1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-chloro-1-ethanone is reactive towards a variety of chemical transformations, including:
Oxidation: It can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert this compound into corresponding alcohols or other reduced forms.
Substitution: The chloro group in its structure is particularly susceptible to nucleophilic substitution reactions, where it can be replaced by other nucleophiles, such as amines or thiols, resulting in a diverse array of substituted products.
Common Reagents and Conditions Used in These Reactions: The chemical reactivity of this compound is typically studied under controlled conditions with reagents like sodium borohydride for reductions, acyl chlorides for acylation reactions, and organometallic reagents for forming carbon-carbon bonds.
Major Products Formed from These Reactions:
Scientific Research Applications
1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-chloro-1-ethanone finds applications in several scientific domains:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Acts as a tool in biochemical assays to study enzyme interactions and inhibition due to its reactive groups.
Industry: Can be used in the synthesis of materials with specific electronic or optical properties, enhancing the development of new materials for technology.
Mechanism of Action
Compared to other compounds with similar structural features, 1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-chloro-1-ethanone stands out due to its unique combination of reactivity and stability. While other chromenone or isoxazole derivatives might share some chemical properties, the specific substitution pattern and functional groups in this compound confer distinct advantages, such as enhanced selectivity in biochemical assays or improved material properties for industrial applications.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-2-(isoxazol-3-yl)ethanone
3-(2-Chlorophenyl)-4H-chromen-4-one
2-Chloro-1-(4-isoxazolyl)ethanone
Chromeno[4,3-c]isoxazole derivatives with different substituents
There you go! This compound sure has quite the profile, doesn't it?
Properties
IUPAC Name |
2-chloro-1-(11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c17-7-14(19)18-16-11(9-21-18)8-20-13-6-5-10-3-1-2-4-12(10)15(13)16/h1-6,11,16H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBVDTANHAJVSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CON(C2C3=C(O1)C=CC4=CC=CC=C43)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,5-dimethoxy-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide](/img/structure/B2797668.png)
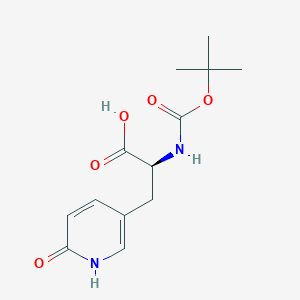
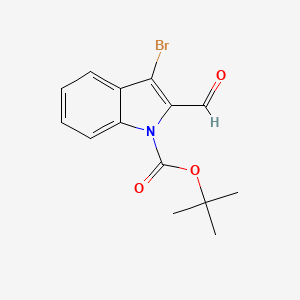
![N-(1-cyanocyclohexyl)-N-methyl-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2797671.png)

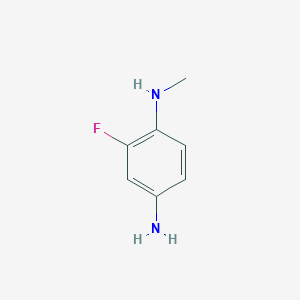
![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2797674.png)
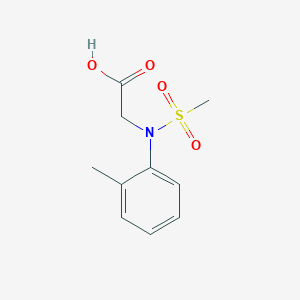
![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2797678.png)
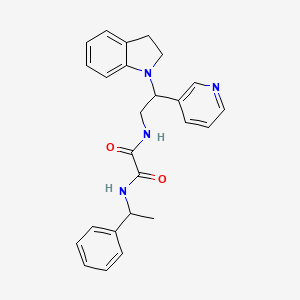
![N-ethyl-2-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2797682.png)
